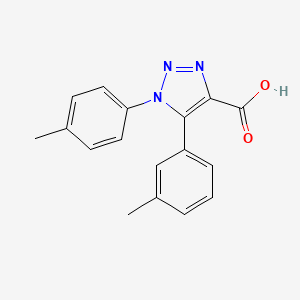

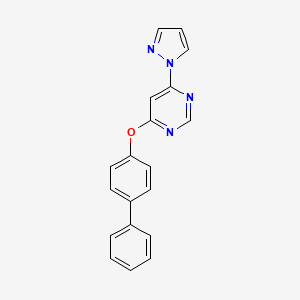

2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide involves multiple steps, including sulfonation, chlorination, and amination. For example, chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine through these processes, highlighting the methodological foundation relevant to our compound of interest (Pei, 2002).

Molecular Structure Analysis

The molecular structure and absolute configuration of pyridinesulfonamide derivatives, including those with chloro and nitro groups, have been thoroughly investigated through methods such as X-ray analysis, electronic circular dichroism (ECD), and optical rotation (OR). These studies confirm the stereostructures and provide insights into the geometrical arrangements that may influence the compound's activity and interactions (Zhou et al., 2015).

Chemical Reactions and Properties

The reactivity of similar sulfonamide compounds with various reagents has been studied, revealing their potential for further chemical modifications. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been utilized as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, showcasing its versatility in organic synthesis (Pei et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds are crucial for their practical applications. Spectroscopic investigations, including fluorescence quenching and cytotoxicity assays, provide valuable information on the optical and biological properties of these compounds. Such studies are instrumental in understanding the interaction mechanisms and potential applications of sulfonamide derivatives in fields like antibacterial treatments and cancer research (Gomathi & Selvameena, 2018).

Chemical Properties Analysis

The chemical behavior of 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide derivatives under various conditions has been explored to understand their reactivity, stability, and potential for forming complexes. For example, the synthesis and characterization of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide provided insights into the coordination chemistry and electronic structures of these complexes, highlighting the diverse chemical properties of sulfonamide-based ligands (Estiu et al., 2014).

作用机制

Target of Action

The primary targets of 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide acts as a selective PPARγ antagonist . It binds to PPARγ with an IC50 of 3.3 nM, showing 100 to 1000 times more selectivity for PPARγ than for PPARα and PPARδ . This interaction with PPARγ leads to changes in the expression of genes involved in lipid uptake, transport, storage, and fatty acid synthesis .

Biochemical Pathways

The compound affects the PPARγ signaling pathway , which is involved in lipid metabolism and inflammation . It upregulates several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis . This leads to elevated lipogenesis and increased triglyceride levels .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of active pharmaceutical ingredients .

Result of Action

The action of 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide results in the upregulation of Perilipin 2 (PLIN2) protein, elevated lipogenesis, and increased triglyceride levels . These changes can significantly affect lipid metabolism in cells .

Action Environment

It is known that the compound is stable for 2 years from the date of purchase and its solutions in dmso or ethanol can be stored at -20 °c for up to 3 months .

安全和危害

属性

IUPAC Name |

2-chloro-5-nitro-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4S/c12-9-5-4-8(15(16)17)7-10(9)20(18,19)14-11-3-1-2-6-13-11/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQSAMYAMVGSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(pyridin-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)

![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)

![1-(3-ethoxybenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5153402.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)